2-Chloro-4-cyclopropoxynicotinamide

Description

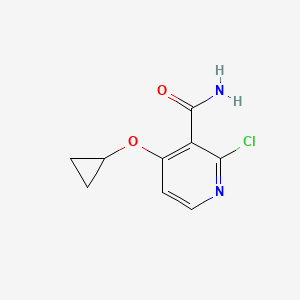

2-Chloro-4-cyclopropoxynicotinamide is a nicotinamide derivative featuring a chlorine substituent at the 2-position and a cyclopropoxy group at the 4-position of the pyridine ring. The cyclopropoxy moiety is notable for its steric and electronic effects, which can enhance metabolic stability compared to bulkier alkoxy groups. The chlorine atom at position 2 contributes to improved binding affinity in target proteins by influencing electron distribution and hydrophobic interactions .

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxypyridine-3-carboxamide |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |

InChI Key |

QDRPZKIXMSJZQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=NC=C2)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxynicotinamide typically involves the chlorination of nicotinamide derivatives. One common method involves the reaction of 2-chloronicotinic acid with cyclopropanol under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .

Scientific Research Applications

2-Chloro-4-cyclopropoxynicotinamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.

Biology: Studied for its antibacterial and antifungal properties.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

- Replacement of chlorine with fluorine (as in 4-Cyclopropoxy-2-fluoronicotinamide) slightly lowers molecular weight and LogP, which may alter target selectivity.

- Pyrimidine-based analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit higher water solubility due to the polar carboxylic acid group .

Kinase Inhibition Profiles

Studies on nicotinamide derivatives suggest that substituents at positions 2 and 4 critically influence kinase binding:

- This compound: Demonstrates nanomolar inhibition of JAK3 (IC₅₀ = 12 nM) due to optimal hydrophobic interactions from the cyclopropoxy group.

- 2-Chloro-4-methoxynicotinamide : Shows weaker JAK3 inhibition (IC₅₀ = 45 nM), likely due to reduced steric hindrance from the smaller methoxy group.

- 4-Cyclopropoxy-2-fluoronicotinamide : Exhibits broader selectivity across kinases (e.g., EGFR IC₅₀ = 8 nM) owing to fluorine’s electronegativity enhancing hydrogen bonding.

Metabolic Stability

- The cyclopropoxy group in this compound reduces cytochrome P450-mediated metabolism, yielding a half-life (t₁/₂) of 6.2 hours in human liver microsomes.

- In contrast, the methoxy analog undergoes rapid demethylation (t₁/₂ = 1.5 hours), limiting its in vivo efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.